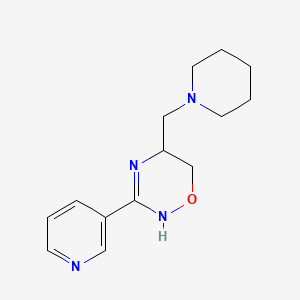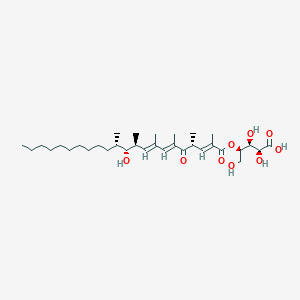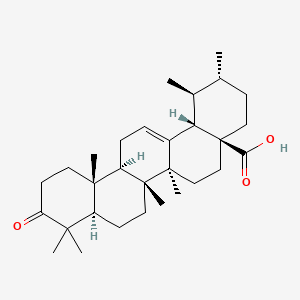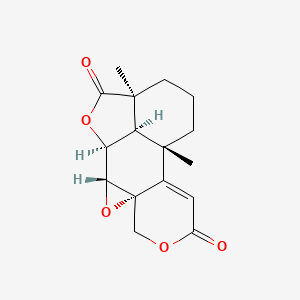
Oidiolactone C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oidiolactone C is a natural product found in Oidiodendron truncatum and Oidiodendron with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Approaches : New methods for synthesizing Oidiolactone C have been explored, including a Pd-catalysed elimination and bislactonisation process. This route is significant for the preparation of podolactone skeleton compounds, including Oidiolactone C (Barrero et al., 2000).
- Antifungal Synthesis : The antifungal Oidiolactone C has been synthesized starting from trans-communic acid. This synthesis is noteworthy for its new bislactonization reaction catalyzed by Pd(II) and highlights the antimicrobial and cytotoxic activities of podolactone-related compounds (Barrero et al., 2002).
Biological Activities
- Natural Compound Isolation : Oidiolactone C was isolated from the fungus Oidiodendron truncata along with other labdane diterpenes. The isolation of such compounds is crucial for understanding the biological activities of these naturally occurring chemicals (John et al., 1999).
- Nematicidal Activities : Studies have shown that Oidiolactone C exhibits nematicidal activities against certain nematodes, highlighting its potential use in agriculture and pest control (Ohtani et al., 2011).
Potential Clinical Applications
- Cancer Research : While not directly about Oidiolactone C, related research into phyto-oestrogens, which include compounds like enterolactone, has shown associations with reduced breast cancer risk (Ingram et al., 1997). These findings suggest the potential relevance of Oidiolactone C and related compounds in cancer research.
Propriétés
Nom du produit |
Oidiolactone C |
|---|---|
Formule moléculaire |
C16H18O5 |
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
(1S,2R,4R,10S,14S,17R)-10,14-dimethyl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione |
InChI |
InChI=1S/C16H18O5/c1-14-4-3-5-15(2)11(14)10(20-13(15)18)12-16(21-12)7-19-9(17)6-8(14)16/h6,10-12H,3-5,7H2,1-2H3/t10-,11+,12+,14+,15-,16-/m0/s1 |
Clé InChI |
AAHPRFOQTYCLDM-DIEKJCKJSA-N |
SMILES isomérique |
C[C@]12CCC[C@]3([C@@H]1[C@@H]([C@@H]4[C@]5(C2=CC(=O)OC5)O4)OC3=O)C |
SMILES canonique |
CC12CCCC3(C1C(C4C5(C2=CC(=O)OC5)O4)OC3=O)C |
Synonymes |
oidiolactone C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-S-[3-hydroxy-3-methyl-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241063.png)

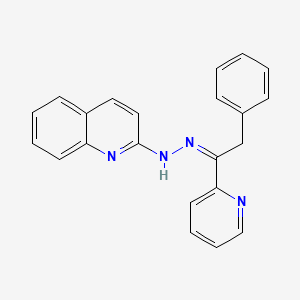



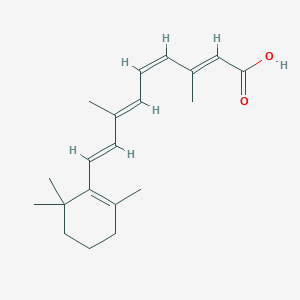

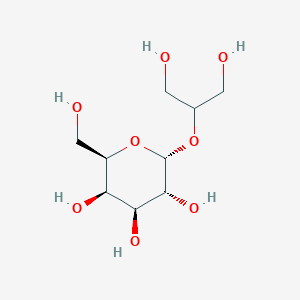
![2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B1241077.png)
